molecular formula C12H12N2O2S B2460179 methyl (2E)-2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate CAS No. 101662-04-8

methyl (2E)-2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate

Cat. No.: B2460179
CAS No.: 101662-04-8
M. Wt: 248.3
InChI Key: KHXRZNLMAKMUHE-ZHACJKMWSA-N
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Description

Methyl (2E)-2-cyano-3-methylthio-3-(phenylamino)prop-2-enoate is an organic compound with a complex structure that includes cyano, methylthio, and phenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate typically involves the reaction of methyl cyanoacetate with methylthiol and aniline under specific conditions. The reaction is carried out in the presence of a base such as sodium methoxide in methanol, which facilitates the formation of the desired product through nucleophilic substitution and subsequent condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-cyano-3-methylthio-3-(phenylamino)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Methyl (2E)-2-cyano-3-methylthio-3-(phenylamino)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2E)-2-cyano-3-(methylsulfanyl)-3-(phenylamino)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the phenylamino group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2E)-2-cyano-3-methylthio-3-(phenylamino)prop-2-enoate is unique due to the presence of the cyano and methylthio groups, which confer distinct reactivity and potential for diverse applications in synthesis and industry.

Properties

IUPAC Name

methyl (E)-3-anilino-2-cyano-3-methylsulfanylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-12(15)10(8-13)11(17-2)14-9-6-4-3-5-7-9/h3-7,14H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXRZNLMAKMUHE-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(NC1=CC=CC=C1)SC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C(\NC1=CC=CC=C1)/SC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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